Isomer-Specific Inhibition of Store-Operated Calcium Entry (SOCE): Oligomycin B Demonstrates Superior Potency Compared to Oligomycin A
Beyond its canonical role as an ATP synthase inhibitor, oligomycin exhibits a distinct, off-target effect on store-operated calcium (SOC) channels. In a direct comparison, Oligomycin B was found to be significantly more potent at inhibiting the calcium-release-activated calcium current (Icrac) than Oligomycin A [1].
| Evidence Dimension | Inhibition of Store-Operated Calcium Current (Icrac) |
|---|---|
| Target Compound Data | Oligomycin B: IC50 = 2.3 μM |
| Comparator Or Baseline | Oligomycin A: IC50 = 13.5 μM |
| Quantified Difference | Oligomycin B is approximately 5.9-fold more potent than Oligomycin A in this assay. |
| Conditions | Patch-clamp electrophysiology on Jurkat T-cells [1]. |
Why This Matters
This demonstrates that the oligomycin complex contains isomers with distinct polypharmacology; researchers investigating calcium signaling or using oligomycin in sensitive cellular assays must be aware of isomer-specific potencies to avoid confounding results from off-target effects [2].
- [1] Cho, J. H., Balasubramanyam, M., Chernaya, G., Gardner, J. P., Aviv, A., Reeves, J. P., ... & Christian, E. P. (1997). Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP. Biochemical Journal, 324(3), 971-980. View Source
- [2] GlpBio. (n.d.). Oligomycin A. Product Page. View Source
